molecular formula C4H10N2O3S B1433297 3-Methoxyazetidine-1-sulfonamide CAS No. 1427081-07-9

3-Methoxyazetidine-1-sulfonamide

Cat. No.: B1433297
CAS No.: 1427081-07-9
M. Wt: 166.2 g/mol
InChI Key: OHMNUYANSRMXGT-UHFFFAOYSA-N
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Description

3-Methoxyazetidine-1-sulfonamide: is a chemical compound with the molecular formula C4H10N2O3S It is characterized by the presence of an azetidine ring, a sulfonamide group, and a methoxy substituent

Biochemical Analysis

Biochemical Properties

3-Methoxyazetidine-1-sulfonamide plays a role in various biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthase . The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, inhibiting its activity. Similarly, this compound acts as a competitive inhibitor of dihydropteroate synthase by mimicking the structure of p-aminobenzoic acid, a substrate for the enzyme . These interactions highlight the compound’s potential as an enzyme inhibitor in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to altered pH regulation within cells, affecting cellular metabolism and function . Additionally, the inhibition of dihydropteroate synthase can disrupt folate synthesis, impacting DNA synthesis and cell division . These effects demonstrate the compound’s potential to modulate cellular processes and its relevance in studying cell biology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with target enzymes and proteins. The sulfonamide group of the compound binds to the active site of carbonic anhydrase, forming a stable complex with the zinc ion and inhibiting the enzyme’s activity . In the case of dihydropteroate synthase, this compound competes with p-aminobenzoic acid for binding to the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor for folate . These binding interactions and enzyme inhibition mechanisms are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic disruption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm . These findings are important for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a key role in the oxidation of this compound, converting it into more hydrophilic metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals within the compound’s structure direct it to these compartments, where it can interact with target enzymes and proteins . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyazetidine-1-sulfonamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloro-1-propanol and ammonia.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the azetidine derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyazetidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the methoxy group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Amines, alcohols.

    Substitution: Various substituted azetidines and sulfonamides.

Scientific Research Applications

3-Methoxyazetidine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-sulfonamide: Lacks the methoxy group, which may affect its pharmacological properties.

    3-Methoxyazetidine: Lacks the sulfonamide group, which is crucial for its biological activity.

    N-Methylazetidine-1-sulfonamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical reactivity and biological interactions.

Uniqueness

3-Methoxyazetidine-1-sulfonamide is unique due to the combination of its azetidine ring, methoxy substituent, and sulfonamide group. This combination provides a balance of rigidity, reactivity, and biological activity that is not commonly found in other compounds. Its structural features make it a versatile scaffold for the development of new drugs and materials.

Properties

IUPAC Name

3-methoxyazetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMNUYANSRMXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427081-07-9
Record name 3-methoxyazetidine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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